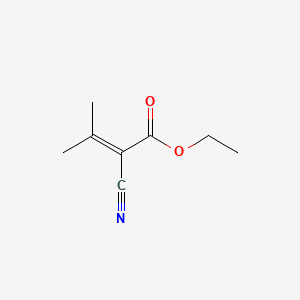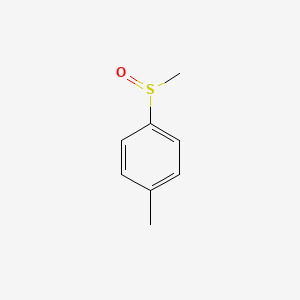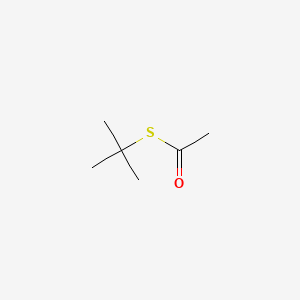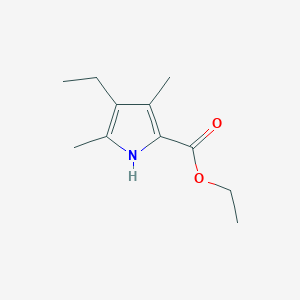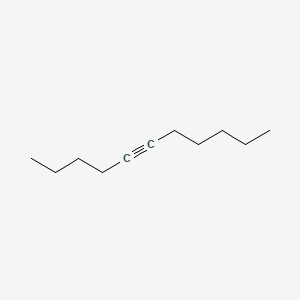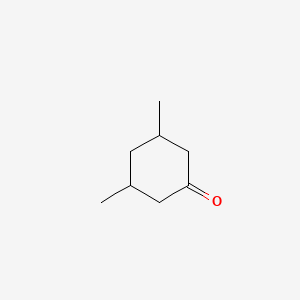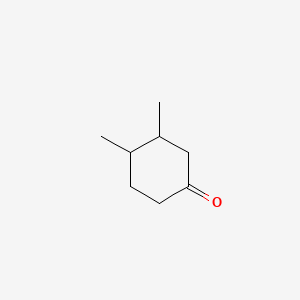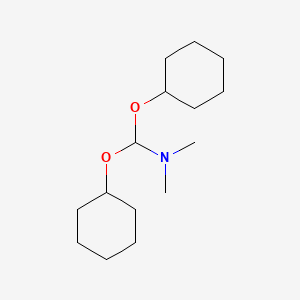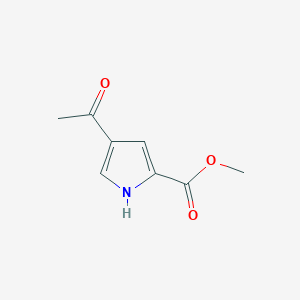
methyl 4-acetyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 40611-82-3 . It has a molecular weight of 167.16 and its IUPAC name is methyl 4-acetyl-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for “methyl 4-acetyl-1H-pyrrole-2-carboxylate” is 1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a melting point range of 109-113 degrees Celsius .Aplicaciones Científicas De Investigación
Pyrrole Synthesis
Pyrrole compounds, including methyl 4-acetyl-1H-pyrrole-2-carboxylate, play a crucial role in the synthesis of N-heterocycles . They are used in various reactions such as the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions .
Production of Advanced Glycation End Products (AGEs)
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include methyl 4-acetyl-1H-pyrrole-2-carboxylate, have been isolated from many natural sources. They are involved in the production of AGEs, which are formed after a series of reactions in vivo . These AGEs are important biomarkers for the early detection and determination of the stage of diabetes .
Therapeutic Applications
Pyrrole subunits, such as those in methyl 4-acetyl-1H-pyrrole-2-carboxylate, have diverse applications in therapeutically active compounds. They are used in the production of fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are also known to inhibit reverse transcriptase (human immunodeficiency virus type 1 (HIV-1)) and cellular DNA polymerases protein kinases .
Laboratory Chemicals
Methyl 4-acetyl-1H-pyrrole-2-carboxylate is used as a laboratory chemical in scientific research and development . It is used in the manufacture of substances and in various chemical reactions .
Natural Product Research
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . Research into these natural products can provide insights into their physiological activities and potential applications .
Structure-Activity Relationship Studies
The structure of pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including methyl 4-acetyl-1H-pyrrole-2-carboxylate, makes them useful in structure-activity relationship studies . These studies can help researchers understand how the structure of a molecule relates to its biological activity .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZUPQKYQRXDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377641 | |
| Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40611-82-3 | |
| Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



